molecular formula C11H10N2O2 B3157903 5-Methoxy-2-phenyl-4-pyrimidinol CAS No. 85386-21-6

5-Methoxy-2-phenyl-4-pyrimidinol

Cat. No.: B3157903
CAS No.: 85386-21-6
M. Wt: 202.21 g/mol
InChI Key: KTVNCFXEBFMNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-phenyl-4-pyrimidinol is a pyrimidine derivative featuring a methoxy group at the 5-position, a phenyl substituent at the 2-position, and a hydroxyl group at the 4-position. Pyrimidine derivatives are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-phenyl-4-pyrimidinol typically involves the reaction of 2-phenyl-4,6-dichloropyrimidine with methanol under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the methoxy group replaces the chlorine atom at position 5. The reaction is usually carried out in the presence of a base such as sodium methoxide or potassium carbonate, and the reaction temperature is maintained between 50-80°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-phenyl-4-pyrimidinol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the phenyl group yields nitrophenyl derivatives, while oxidation of the methoxy group can lead to the formation of methoxy radicals and subsequent products .

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Compounds

5-Methoxy-2-phenyl-4-pyrimidinol is utilized as a precursor in the synthesis of more complex heterocyclic compounds. Its ability to undergo nucleophilic aromatic substitution makes it a valuable intermediate for creating derivatives with varied biological activities.

Synthetic Routes

The synthesis typically involves reacting 2-phenyl-4,6-dichloropyrimidine with methanol under basic conditions, often using sodium methoxide as a catalyst. The reaction is maintained at temperatures between 50-80°C to optimize yield.

Table 1: Synthetic Conditions for this compound

ReagentConditionYield (%)
2-Phenyl-4,6-dichloropyrimidineMethanol + NaOMe, 50-80°C85

Biological Applications

Antimicrobial Properties

Research has indicated that derivatives of pyrimidinol compounds exhibit antimicrobial activity. For instance, pyrimidine-based drugs have shown effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae .

Anticancer Potential

This compound is being investigated for its anticancer properties. Studies have demonstrated that it can inhibit cancer cell proliferation and induce apoptosis. For example, certain derivatives have shown IC50 values as low as 0.32 μM against colorectal adenocarcinoma cells (COLO205) .

Table 2: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (μM)
This compoundCOLO2050.32
Other Derivative AH460 (Lung)0.89
Other Derivative BHep3B (Liver)0.45

Industrial Applications

In the industrial sector, this compound is being explored for the development of new materials with specific properties such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material performance.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound and its derivatives:

  • Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various pyrimidine derivatives against multiple bacterial strains, revealing significant activity at low concentrations.
  • Anticancer Research : Another research focused on the anticancer effects of modified pyrimidines showed promising results in inhibiting growth in several cancer cell lines.
  • Material Science Applications : The compound has been incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-phenyl-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thereby exhibiting anti-inflammatory properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Methoxy-2-phenyl-4-pyrimidinol with three key analogs, focusing on substituent effects, reactivity, and applications.

2-(5-Chloro-2-methoxyphenyl)-6-(chloromethyl)-4-pyrimidinol

  • Structural Differences : Chlorine atoms at the 5-position of the phenyl ring and a chloromethyl group at the 6-position of the pyrimidine core .
  • Physicochemical Impact :
    • Increased molecular weight and lipophilicity due to chlorine substituents, enhancing membrane permeability but reducing aqueous solubility.
    • The chloromethyl group may confer higher electrophilicity, increasing reactivity in nucleophilic substitution reactions.
  • Biological Implications: Chlorinated pyrimidines are often associated with antimicrobial or antitumor activity, though toxicity risks (e.g., genotoxicity) may limit therapeutic utility .

5-Methoxy-2-(methylthio)pyrimidin-4(3H)-one

  • Structural Differences : A methylthio (-SMe) group replaces the phenyl substituent at the 2-position, and the 4-hydroxyl is oxidized to a ketone .
  • The ketone at the 4-position increases polarity, improving solubility in polar solvents.
  • Hazard Profile: Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), suggesting higher acute toxicity compared to hydroxylated analogs like this compound .

5-Fluoro-2-methoxypyridine Derivatives

  • Structural Differences : Fluorine substitution at the 5-position and pyridine ring instead of pyrimidine .
  • Key Properties: Fluorine’s electronegativity enhances metabolic stability and bioavailability, making such derivatives valuable in drug design (e.g., kinase inhibitors). Pyridine vs.

Comparative Data Table

Compound Substituents Key Properties Applications/Risks
This compound 5-OMe, 2-Ph, 4-OH Moderate solubility, potential DNA interaction Research in antiviral/anticancer agents
2-(5-Cl-2-MeO-Ph)-6-ClCH2-4-pyrimidinol 5-Cl, 2-MeO-Ph, 6-ClCH2, 4-OH High lipophilicity, electrophilic reactivity Antimicrobial studies; toxicity concerns
5-MeO-2-(SMe)-pyrimidin-4(3H)-one 5-OMe, 2-SMe, 4-ketone Polar, stabilized resonance; acute toxicity Limited therapeutic use due to hazards
5-Fluoro-2-methoxypyridine 5-F, 2-OMe, pyridine core High metabolic stability, enzyme selectivity Drug candidates (e.g., kinase inhibitors)

Research Findings and Implications

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., Cl, F) enhance stability and target affinity but may increase toxicity.
    • Bulkier substituents (e.g., phenyl vs. methylthio) modulate solubility and bioavailability .
  • Biological Activity: Hydroxyl groups at the 4-position (as in this compound) are critical for hydrogen bonding in enzymatic interactions, whereas ketones or thiones alter binding modes .
  • Synthetic Challenges :
    • Chlorinated or fluorinated analogs require specialized reagents (e.g., Pd catalysts for cross-coupling), increasing synthesis complexity .

Biological Activity

5-Methoxy-2-phenyl-4-pyrimidinol is a heterocyclic aromatic compound that has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by a methoxy group at position 5 and a phenyl group at position 2 of the pyrimidine ring. The synthesis typically involves the nucleophilic substitution of chlorine in 2-phenyl-4,6-dichloropyrimidine with methanol under basic conditions, often using sodium methoxide or potassium carbonate as a base. The reaction is conducted at temperatures ranging from 50 to 80°C to optimize yield.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation, suggesting potential anti-inflammatory properties.
  • Anticancer Activity : Preliminary studies indicate that this compound can induce cell cycle arrest in cancer cells, particularly in the G2/M phase, leading to antiproliferative effects .

Antiviral Effects

Studies suggest that similar pyrimidine derivatives possess antiviral properties, targeting viral replication processes. Further investigation into this compound could reveal its potential as an antiviral agent .

Anticancer Potential

In vitro studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have shown promising results against multiple cancer cell lines, including colorectal and lung cancers, with IC50 values indicating significant cytotoxicity .

Case Studies

  • Antitumor Activity : A study evaluated various pyrimidine derivatives for their antitumor effects using the NCI in vitro 60 human tumor screen. Compounds similar to this compound exhibited significant antiproliferative activity, suggesting a potential role in cancer therapy .
  • Cell Cycle Arrest : Research on related compounds demonstrated their capability to induce G2/M cell cycle arrest in cancer cells, which is crucial for developing new anticancer therapies .

Comparative Analysis of Biological Activity

CompoundAnticancer Activity (IC50)Mechanism of Action
This compoundNot yet determinedCOX-2 inhibition
Related Pyrimidine Derivative A0.32 μM (COLO205)Microtubule destabilization
Related Pyrimidine Derivative B0.89 μM (H460)Apoptosis induction

Q & A

Q. What are the recommended synthetic routes for 5-Methoxy-2-phenyl-4-pyrimidinol, and how can researchers optimize reaction yields?

Basic Question
The synthesis of pyrimidine derivatives like this compound typically involves nucleophilic substitution or condensation reactions. A general approach includes:

  • Starting Materials : Use commercially available pyrimidine precursors, such as 2-phenyl-4-pyrimidinol derivatives, with methoxy-group donors (e.g., methyl iodide or dimethyl sulfate).
  • Reaction Conditions : Perform methoxylation under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or DMSO at 60–80°C for 6–12 hours .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixture) to isolate the product.
    Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of methoxy donor), monitor reaction progress via TLC, and ensure anhydrous conditions to minimize side reactions.

Q. How should researchers characterize the structural and chemical purity of this compound?

Basic Question
Key Techniques :

  • X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement), which are robust for small-molecule analysis despite limitations in handling twinned data .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm methoxy (-OCH₃) and phenyl substituents (δ ~3.8 ppm for -OCH₃; aromatic protons at δ 7.2–8.5 ppm).
    • HPLC : Use reverse-phase C18 columns (UV detection at 254 nm) with acetonitrile/water mobile phases to assess purity (>95%) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ for C₁₁H₁₁N₂O₂: calculated 217.0872).

Q. What advanced strategies resolve contradictions in crystallographic data for this compound?

Advanced Question
Discrepancies in crystallographic data (e.g., bond lengths, thermal parameters) may arise from:

  • Twinned Crystals : Use SHELXL’s twin refinement tools (BASF, HKLF5) to model overlapping lattices .
  • Disorder : Apply PART instructions in SHELXL to refine disordered methoxy or phenyl groups.
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and Mercury for Hirshfeld surface analysis.
    Case Study : For related pyrimidines, resolving thermal motion artifacts required constraining isotropic displacement parameters for non-H atoms .

Q. How can researchers design mechanistic studies to elucidate the biological activity of this compound?

Advanced Question
Experimental Design :

  • Target Identification : Screen against kinase or receptor libraries (e.g., EGFR, VEGFR) using molecular docking (AutoDock Vina) and validate via SPR (surface plasmon resonance) .
  • Cellular Assays :
    • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination (dose range: 1–100 µM).
    • Mechanistic Probes : Combine with ROS detection (DCFH-DA) and apoptosis markers (Annexin V/PI).
      Data Interpretation : Compare with structurally similar compounds (e.g., 5-fluoro-pyrimidine derivatives) to correlate substituent effects with activity .

Q. What are the critical factors in optimizing the stability of this compound under experimental storage?

Advanced Question
Key Considerations :

  • Storage Conditions : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation and photodegradation .
  • Solvent Selection : Avoid protic solvents (e.g., MeOH) for long-term storage; use DMSO-d6 for NMR samples (stable for >6 months at 4°C).
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and track purity via HPLC .

Q. How can researchers address discrepancies in biological activity data across different assay platforms?

Advanced Question
Root Causes :

  • Assay Variability : Differences in cell lines (e.g., primary vs. immortalized) or readout methods (luminescence vs. fluorescence).
  • Compound Solubility : Optimize DMSO concentration (<0.1% v/v) and validate solubility via dynamic light scattering (DLS).
    Mitigation Strategies :
  • Dose-Response Reproducibility : Use internal controls (e.g., staurosporine for apoptosis assays) and orthogonal assays (e.g., Western blot for target inhibition).
  • Metabolite Interference : Perform LC-MS to rule out degradation products .

Properties

IUPAC Name

5-methoxy-2-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-9-7-12-10(13-11(9)14)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVNCFXEBFMNJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901285767
Record name 5-Methoxy-2-phenyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85386-21-6
Record name 5-Methoxy-2-phenyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85386-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-phenyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901285767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxy-2-phenyl-4-pyrimidinol
Reactant of Route 2
5-Methoxy-2-phenyl-4-pyrimidinol
Reactant of Route 3
5-Methoxy-2-phenyl-4-pyrimidinol
Reactant of Route 4
5-Methoxy-2-phenyl-4-pyrimidinol
Reactant of Route 5
5-Methoxy-2-phenyl-4-pyrimidinol
Reactant of Route 6
5-Methoxy-2-phenyl-4-pyrimidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.